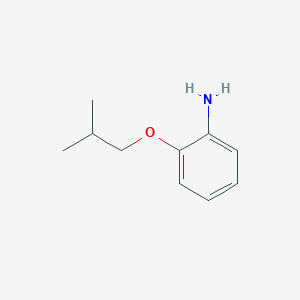

2-Isobutoxyaniline

描述

属性

IUPAC Name |

2-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVXNNKOFAIRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545950 | |

| Record name | 2-(2-Methylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104065-95-4 | |

| Record name | 2-(2-Methylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpropoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Isobutoxyaniline: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutoxyaniline, also known as 2-(2-methylpropoxy)aniline, is an aromatic amine and a key chemical intermediate in the synthesis of a variety of more complex molecules. Its structural features, comprising an aniline (B41778) core with an isobutoxy group at the ortho position, make it a valuable building block in the pharmaceutical industry. Aniline and its derivatives are fundamental precursors in the development of a wide range of therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical and Toxicological Properties

A clear understanding of the physicochemical and toxicological properties of this compound is essential for its safe handling, application in synthesis, and for predicting the characteristics of its downstream products. The following tables summarize the key properties of this compound.

| Identifier | Value |

| CAS Number | 104065-95-4 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Synonyms | 2-(2-Methylpropoxy)aniline, 2-isobutoxyphenylamine |

| Purity | 99.82%[1] |

| Appearance | Liquid |

| Solubility | DMSO: 125 mg/mL (756.52 mM)[1] |

| Toxicology and Safety | Information |

| General Hazards | Like many aniline derivatives, this compound should be handled with care as it may be toxic if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation. |

| Handling Precautions | Use in a well-ventilated area, wear protective gloves, clothing, and eye protection. Avoid breathing vapors. |

| First Aid Measures | In case of contact, wash skin with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. |

Synthesis of this compound

The synthesis of this compound can be achieved through a variety of methods common in organic chemistry for the preparation of substituted anilines. A prevalent and effective method is a two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group. This approach is advantageous due to the ready availability of the starting materials.[2][3]

Experimental Protocol: A Representative Two-Step Synthesis

This protocol is adapted from the synthesis of structurally similar 2-alkoxy anilines.

Step 1: Williamson Ether Synthesis of 1-Isobutoxy-2-nitrobenzene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrophenol (B165410) (1 equivalent) in a suitable polar aprotic solvent such as acetone (B3395972) or DMF.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Addition of Alkylating Agent: To the stirred suspension, add isobutyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-isobutoxy-2-nitrobenzene, which can be purified further by column chromatography.

Step 2: Reduction of 1-Isobutoxy-2-nitrobenzene to this compound

-

Reaction Setup: Dissolve the 1-isobutoxy-2-nitrobenzene (1 equivalent) from the previous step in ethanol (B145695) or methanol (B129727) in a flask suitable for hydrogenation.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C) to the solution.

-

Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator, until the starting material is consumed (monitored by TLC).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be purified by vacuum distillation or column chromatography if necessary.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[4][5] Its structure allows for further functionalization at the amino group or on the aromatic ring, leading to the creation of diverse molecular scaffolds for drug discovery.

A specific application of this compound is in the synthesis of 2-substituted pyrazoleamino-4-substituted amino-5-pyrimidine formamide (B127407) compounds. These compounds have been investigated for their potential therapeutic applications, and this compound is a key starting material in their multi-step synthesis, as detailed in patent WO2020187292A1.[4]

Analytical Methods

The purity and identity of this compound are critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the analysis of aniline derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is generally suitable.

Representative HPLC Protocol

| Parameter | Condition |

| HPLC System | Standard system with a pump, autosampler, column oven, and UV-Vis detector |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm or 280 nm[6] |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds. For polar compounds like anilines, derivatization may be necessary to improve volatility and peak shape.[7]

Representative GC-MS Protocol

| Parameter | Condition |

| GC System | Gas chromatograph coupled to a mass spectrometer |

| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[7] |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40 - 400 amu |

Visualized Workflows

To provide a clearer understanding of the processes involved with this compound, the following diagrams, generated using the DOT language, illustrate the general workflow for its synthesis and subsequent analysis.

Caption: General workflow for the two-step synthesis of this compound.

Caption: A typical workflow for the analytical quality control of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

Synthesis and Characterization of 2-Isobutoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-isobutoxyaniline, a valuable intermediate in pharmaceutical and chemical research. The document details a robust synthetic protocol, outlines key characterization methodologies, and presents expected data in a clear, structured format.

Synthesis of this compound

The synthesis of this compound is most effectively achieved via the Williamson ether synthesis. This method involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 2-aminophenol (B121084) is reacted with an isobutyl halide (e.g., isobutyl bromide) to yield the desired this compound.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.[1]

Materials:

-

2-Aminophenol

-

Sodium Hydroxide (NaOH)

-

Isobutyl Bromide

-

Ethanol (B145695) (absolute)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of the Alkoxide: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol (1.0 eq) in absolute ethanol. To this solution, add sodium hydroxide (1.05 eq) pellets portion-wise with stirring. The mixture will warm up as the sodium phenoxide salt forms. Stir the mixture until all the sodium hydroxide has dissolved.

-

Alkylation: To the freshly prepared sodium 2-aminophenoxide solution, add isobutyl bromide (1.1 eq) dropwise through the condenser.

-

Reaction: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator. To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with a saturated sodium chloride solution (brine).

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic and physical methods.

Caption: Logical workflow for the characterization of this compound.

Physical Properties

| Property | Expected Value |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Boiling Point | Data not available; expected to be > 200 °C at atmospheric pressure. |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.[2][3][4]

¹H NMR Spectroscopy (Expected Chemical Shifts)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.7 - 7.2 | m | 4H |

| -NH₂ | 3.5 - 4.5 | br s | 2H |

| -O-CH₂- | 3.8 - 4.0 | d | 2H |

| -CH(CH₃)₂ | 1.9 - 2.2 | m | 1H |

| -CH(CH₃)₂ | 0.9 - 1.1 | d | 6H |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C-O | 145 - 150 |

| Aromatic C-N | 138 - 142 |

| Aromatic C-H | 110 - 125 |

| -O-CH₂- | 70 - 75 |

| -CH(CH₃)₂ | 28 - 32 |

| -CH(CH₃)₂ | 18 - 22 |

IR Spectroscopy (Expected Absorption Bands)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Ether) | 1200 - 1260 | Strong |

| C-N Stretch (Amine) | 1250 - 1340 | Medium |

Mass Spectrometry (Expected Fragmentation)

| m/z | Interpretation |

| 165 | [M]⁺ (Molecular Ion) |

| 109 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 92 | [C₆H₆NO]⁺ |

| 77 | [C₆H₅]⁺ |

References

Spectroscopic Profile of 2-Isobutoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral characteristics of 2-isobutoxyaniline, a compound of interest in various research and development domains. The guide is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Core Spectroscopic Data

The following sections present the predicted spectral data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[1] The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.78 | d, J=8.0 Hz | 1H | Ar-H |

| 6.72 | t, J=7.6 Hz | 1H | Ar-H |

| 6.65 | t, J=7.6 Hz | 1H | Ar-H |

| 6.60 | d, J=7.6 Hz | 1H | Ar-H |

| 4.65 (broad s) | s | 2H | -NH₂ |

| 3.75 | d, J=6.4 Hz | 2H | -O-CH₂- |

| 2.10 | m | 1H | -CH(CH₃)₂ |

| 1.05 | d, J=6.8 Hz | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 147.5 | C-O (Aromatic) |

| 136.9 | C-N (Aromatic) |

| 121.3 | Ar-CH |

| 118.9 | Ar-CH |

| 115.4 | Ar-CH |

| 112.1 | Ar-CH |

| 74.8 | -O-CH₂- |

| 28.5 | -CH(CH₃)₂ |

| 19.3 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule.[2] The predicted significant IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3060 - 3020 | Medium | Aromatic C-H stretch |

| 2960 - 2870 | Strong | Aliphatic C-H stretch |

| 1620 - 1590 | Strong | N-H bend (scissoring) and C=C aromatic stretch |

| 1510 - 1470 | Strong | C=C aromatic stretch |

| 1240 - 1210 | Strong | Aryl-O stretch (asymmetric) |

| 1050 - 1020 | Medium | C-N stretch |

| 750 - 730 | Strong | Ortho-disubstituted benzene (B151609) C-H bend |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a technique that provides information about the molecular weight and fragmentation pattern of a compound.[3]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity (%) | Assignment |

| 165 | 45 | [M]⁺ (Molecular Ion) |

| 109 | 100 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 92 | 30 | [C₆H₆N]⁺ |

| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |

| 57 | 40 | [C₄H₉]⁺ (Isobutyl cation) |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS spectra of a liquid aromatic amine like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[1] A common choice for aromatic amines is CDCl₃ due to its good dissolving power for many organic compounds.[4]

-

instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

For a liquid sample like this compound, a neat (undiluted) sample can be analyzed using a thin film method.[2]

-

Sample Preparation: Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Cell Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[2]

-

instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared salt plate assembly into the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of relatively small, volatile organic molecules.[3]

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.[5]

-

instrumentation: Use a mass spectrometer equipped with an electron ionization source.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[3] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positive ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

Caption: Structure of this compound with key predicted ¹H NMR assignments.

References

An In-depth Technical Guide to 2-Isobutoxyaniline: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutoxyaniline, a substituted aniline (B41778) derivative, serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the realm of pharmaceutical development. Its unique structural features, combining an aromatic amine with an isobutoxy ether group, impart specific chemical reactivity and physical characteristics that are of interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential applications.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. The key physical and chemical data are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| CAS Number | 104065-95-4 |

| Appearance | Not explicitly found in search results |

| Melting Point | Not explicitly found in search results |

| Boiling Point | Not explicitly found in search results |

| Density | Not explicitly found in search results |

| Solubility | Not explicitly found in search results |

Note: Specific quantitative data for appearance, melting point, boiling point, density, and solubility were not found in the provided search results. This information would typically be available from supplier safety data sheets (SDS) or chemical reference databases.

Synthesis of this compound

The most common and logical synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 2-aminophenol (B121084) is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an isobutyl halide.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and would require optimization for specific laboratory conditions.[1][2][3][4][5]

Materials:

-

2-Aminophenol

-

Isobutyl bromide (or isobutyl iodide)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Anhydrous solvent (e.g., ethanol, dimethylformamide (DMF), or acetonitrile)

-

Distilled water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

-

Deprotonation of 2-Aminophenol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol in the chosen anhydrous solvent.

-

Add an equimolar amount of a strong base (e.g., NaOH or KOH) to the solution. The mixture is stirred at room temperature until the 2-aminophenol is completely converted to its corresponding sodium or potassium phenoxide salt. This can be monitored by the disappearance of the starting material on thin-layer chromatography (TLC).

-

-

Alkylation Reaction:

-

To the solution containing the 2-aminophenoxide, add a slight excess (1.1-1.2 equivalents) of isobutyl bromide.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate (the inorganic salt byproduct) has formed, it can be removed by filtration.

-

The solvent is then removed under reduced pressure using a rotary evaporator.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed by rotary evaporation to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

-

References

Methodological & Application

Application Notes and Protocols for 2-Isobutoxyaniline in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-isobutoxyaniline in three major classes of palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, and Heck Reaction. While specific literature examples for this compound are limited, the protocols provided are based on well-established methodologies for structurally similar substituted anilines and are intended to serve as a detailed guide for reaction development and optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] These reactions have become indispensable in pharmaceutical research and drug development for the synthesis of complex molecular architectures.[3][4] this compound, with its ortho-alkoxy substituent, is a valuable building block for the synthesis of a variety of target molecules, including potential pharmaceutical candidates. The isobutoxy group can influence the electronic and steric properties of the aniline (B41778), potentially impacting reaction outcomes.

This document outlines detailed protocols for the application of this compound as a coupling partner in Buchwald-Hartwig amination, and its derivatives in Suzuki-Miyaura and Heck reactions.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-2-isobutoxyanilines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudohalide) to form a carbon-nitrogen bond.[1][3] This reaction is a premier method for the synthesis of arylamines.

Reaction Principle: The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

Illustrative Quantitative Data for Buchwald-Hartwig Amination of this compound

The following table summarizes representative reaction conditions and expected yields for the coupling of this compound with various aryl bromides, based on data for similar aniline derivatives. Optimization will be necessary for specific substrates.

| Entry | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 92 |

| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 88 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 10 | 85 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 78 |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine (B1218219) ligand (e.g., XPhos, RuPhos)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium Phosphate (K₃PO₄))

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (1.4 mmol, 1.4 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

-

Solvent Addition: Add the anhydrous solvent (5-10 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-aryl-2-isobutoxyaniline.

Diagram of Experimental Workflow for Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted 2-Isobutoxyanilines

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide to form a carbon-carbon bond. To utilize this compound in this reaction, it must first be converted to an aryl halide (e.g., 2-bromo- or 2-iodo-isobutoxyaniline) or a boronic acid derivative.

Reaction Principle: The catalytic cycle involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Illustrative Quantitative Data for Suzuki-Miyaura Coupling

The following table presents representative data for the coupling of 2-isobutoxyphenylboronic acid with various aryl bromides.

| Entry | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 95 |

| 2 | 1-Bromo-3-nitrobenzene | PdCl₂(dppf) (2) | - | Na₂CO₃ | DME | 85 | 16 | 90 |

| 3 | 2-Bromonaphthalene | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 93 |

| 4 | 3-Bromopyridine | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | CsF | THF | 70 | 12 | 87 |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-Isobutoxyphenylboronic acid (or a halide derivative)

-

Aryl halide (or a boronic acid derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aryl halide (1.0 mmol, 1.0 equiv) and the 2-isobutoxyphenylboronic acid (1.2 mmol, 1.2 equiv) in the organic solvent (e.g., 8 mL of Toluene).

-

Base Addition: Add an aqueous solution of the base (e.g., 2 mL of 2M K₂CO₃).

-

Degassing: Degas the mixture by bubbling inert gas through the solution for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 2-5 mol%).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer, and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by column chromatography or recrystallization.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle.

Heck Reaction: Synthesis of Alkenyl-Substituted 2-Isobutoxyanilines

The Heck reaction couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[2][5] Similar to the Suzuki coupling, a halogenated derivative of this compound (e.g., 2-bromo- or 2-iodo-isobutoxyaniline) is required as the starting material.

Reaction Principle: The reaction proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which then undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.

Illustrative Quantitative Data for the Heck Reaction

This table shows representative data for the coupling of 2-bromo-isobutoxyaniline with various alkenes.

| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 85 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 90 |

| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | Dioxane | 120 | 18 | 75 |

| 4 | Cyclohexene | Herrmann's Catalyst (1) | - | NaOAc | NMP | 130 | 24 | 68 |

Detailed Experimental Protocol: Heck Reaction

Materials:

-

2-Bromo-isobutoxyaniline

-

Alkene (e.g., Styrene, n-Butyl acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Ligand (if required, e.g., P(o-tol)₃)

-

Base (e.g., Triethylamine (Et₃N), K₂CO₃)

-

Solvent (e.g., DMF, Acetonitrile)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a sealable reaction tube, add the 2-bromo-isobutoxyaniline (1.0 mmol, 1.0 equiv), the palladium catalyst (1-3 mol%), and the ligand (if applicable, 2-6 mol%).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.

-

Reagent Addition: Under a positive flow of inert gas, add the solvent (5-10 mL), the alkene (1.5 mmol, 1.5 equiv), and the base (1.5-2.0 mmol, 1.5-2.0 equiv).

-

Reaction: Seal the tube tightly and place it in a preheated oil bath at the specified temperature (typically 100-140 °C).

-

Monitoring: Monitor the reaction by GC-MS or LC-MS.

-

Workup: After the reaction is complete, cool to room temperature. Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the desired alkenyl-substituted this compound.

Diagram of the Heck Reaction Logical Relationship

Caption: Key Components of the Heck Reaction.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. patents.justia.com [patents.justia.com]

The Use of 2-Isobutoxyaniline in Heterocyclic Synthesis: A Theoretical Application and Protocol Guide

Disclaimer: Extensive literature searches did not yield specific examples of the use of 2-isobutoxyaniline in heterocyclic synthesis. The following application notes and protocols are therefore provided as a theoretical guide for researchers and scientists. The proposed methodologies are based on well-established synthetic routes for analogous substituted anilines and would require experimental optimization.

Introduction

This compound, with its ortho-alkoxy substituted aniline (B41778) structure, is a promising precursor for the synthesis of a variety of heterocyclic compounds. The isobutoxy group can influence the reactivity and regioselectivity of cyclization reactions and may impart desirable physicochemical properties, such as increased lipophilicity, to the resulting heterocyclic scaffolds. This attribute is of particular interest in drug discovery and development, where modulation of pharmacokinetics is crucial. This document outlines potential applications of this compound in the synthesis of quinolines, benzimidazoles, and quinoxalines, providing theoretical experimental protocols and workflow diagrams.

I. Synthesis of 8-Isobutoxyquinolines via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a widely used method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] The reaction is typically catalyzed by strong acids and involves a sequence of conjugate addition, cyclization, and oxidation steps. The use of this compound in this reaction is expected to yield 8-isobutoxy-substituted quinolines.

Logical Workflow for Doebner-von Miller Reaction

Caption: Workflow for the proposed Doebner-von Miller synthesis of 8-isobutoxyquinolines.

Theoretical Experimental Protocol

Materials:

-

This compound

-

Crotonaldehyde (or other α,β-unsaturated aldehyde/ketone)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene (B124822) - use with extreme caution)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (B109758) or Ethyl acetate (B1210297) for extraction

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add the acid catalyst to ethanol.

-

To this acidic solution, add this compound.

-

Slowly add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) to the stirred mixture.

-

If required, add the oxidizing agent. Note: The classic Skraup reaction, a variation of the Doebner-von Miller, uses glycerol (B35011) which dehydrates in situ to acrolein, and often includes an oxidizing agent.[2][3]

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated NaOH solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 8-isobutoxyquinoline derivative.

II. Synthesis of 4-Isobutoxy-1,2-phenylenediamine and subsequent Benzimidazole Formation

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative.[4][5][6] To utilize this compound for this purpose, it would first need to be converted to the corresponding o-phenylenediamine, likely through nitration followed by reduction.

Proposed Synthetic Pathway for Benzimidazoles

Caption: A proposed two-stage synthetic route to 4-isobutoxy-1H-benzimidazoles.

Theoretical Experimental Protocol

Part A: Synthesis of 3-Isobutoxy-1,2-phenylenediamine

-

Nitration: Carefully add this compound to a mixture of concentrated nitric acid and sulfuric acid at low temperature (e.g., 0 °C) to obtain a mixture of nitro-substituted isomers.

-

Separation: Separate the desired 6-nitro-2-isobutoxyaniline isomer from the reaction mixture, likely through column chromatography.

-

Reduction: Reduce the nitro group of the purified isomer to an amine. This can be achieved using various methods, such as tin and hydrochloric acid, or catalytic hydrogenation (H₂ over Pd/C).

-

Purification: Purify the resulting 3-isobutoxy-1,2-phenylenediamine.

Part B: Synthesis of 4-Isobutoxy-1H-benzimidazole

Materials:

-

3-Isobutoxy-1,2-phenylenediamine

-

Formic acid (or another suitable carboxylic acid/aldehyde)

-

Hydrochloric acid (catalytic)

-

Sodium hydroxide solution

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3-isobutoxy-1,2-phenylenediamine in an excess of formic acid.[4]

-

Add a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, carefully neutralize the reaction mixture with a sodium hydroxide solution until the product precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-isobutoxy-1H-benzimidazole.

III. Synthesis of 5-Isobutoxyquinoxalines

Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8][9] Using the 3-isobutoxy-1,2-phenylenediamine synthesized in the previous section, 5-isobutoxy-substituted quinoxalines can be prepared.

General Reaction for Quinoxaline Synthesis

Caption: General scheme for the synthesis of 5-isobutoxyquinoxalines.

Theoretical Experimental Protocol

Materials:

-

3-Isobutoxy-1,2-phenylenediamine

-

A 1,2-dicarbonyl compound (e.g., benzil, glyoxal)

-

Ethanol or acetic acid

Procedure:

-

Dissolve 3-isobutoxy-1,2-phenylenediamine and an equimolar amount of the 1,2-dicarbonyl compound (e.g., benzil) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

-

Heat the reaction mixture to reflux for 1-3 hours. Monitor the completion of the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product may crystallize out upon cooling.

-

If the product precipitates, collect it by filtration and wash with a small amount of cold ethanol.

-

If the product does not precipitate, the solvent can be partially evaporated, and the product can be induced to crystallize by adding water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. uop.edu.pk [uop.edu.pk]

- 4. pharmacyinfoline.com [pharmacyinfoline.com]

- 5. scribd.com [scribd.com]

- 6. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]

- 7. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

Applications of 2-Isobutoxyaniline in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutoxyaniline is a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its structural features, particularly the presence of the isobutoxy group, can impart favorable pharmacokinetic properties to the final drug candidates, such as enhanced metabolic stability and oral bioavailability. This document provides a detailed overview of the applications of this compound in the development of kinase inhibitors, specifically focusing on derivatives of the quinazoline (B50416) scaffold, which have shown promise as anticancer agents.

Application Note: 7-Isobutoxy-4-anilinoquinazolines as Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

Derivatives of 7-isobutoxy-4-anilinoquinazoline have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. Overexpression or mutation of EGFR is implicated in the progression of various cancers, making it a prime target for therapeutic intervention. The 7-isobutoxy substituent on the quinazoline core has been shown to contribute to the potent inhibitory activity of these compounds.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of 7-isobutoxy-4-(phenylamino)quinazoline derivatives against EGFR kinase. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds.

| Compound ID | R Group on Phenylamino Moiety | EGFR Kinase IC50 (nM) |

| 1 | 3-ethynyl | 5 |

| 2 | 3-chloro | 10 |

| 3 | 4-fluoro | 15 |

| 4 | 3-methyl | 20 |

| 5 | H | 50 |

Experimental Protocols

Protocol 1: Synthesis of 7-Isobutoxy-4-(3-ethynylphenylamino)quinazoline (Compound 1)

This protocol describes a representative synthesis of a potent 7-isobutoxy-4-anilinoquinazoline derivative.

Step 1: Synthesis of 4-Isobutoxy-2-nitrobenzoic acid

-

To a solution of 4-hydroxy-2-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

-

Add 1-bromo-2-methylpropane (B43306) (isobutyl bromide) (1.5 equivalents) to the reaction mixture.

-

Heat the mixture at 80°C for 12 hours.

-

After cooling, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 4-isobutoxy-2-nitrobenzoic acid.

Step 2: Synthesis of 2-Amino-4-isobutoxybenzoic acid

-

Dissolve 4-isobutoxy-2-nitrobenzoic acid (1 equivalent) in a suitable solvent like ethanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate (5 equivalents).

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-4-isobutoxybenzoic acid.

Step 3: Synthesis of 7-Isobutoxyquinazolin-4(3H)-one

-

Heat a mixture of 2-amino-4-isobutoxybenzoic acid (1 equivalent) and formamide (B127407) (10 equivalents) at 180°C for 3 hours.

-

Cool the reaction mixture and add water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 7-isobutoxyquinazolin-4(3H)-one.

Step 4: Synthesis of 4-Chloro-7-isobutoxyquinazoline

-

Reflux a mixture of 7-isobutoxyquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (10 equivalents) with a catalytic amount of DMF for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

Treat the residue with a cold, saturated solution of sodium bicarbonate and extract with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-chloro-7-isobutoxyquinazoline.

Step 5: Synthesis of 7-Isobutoxy-4-(3-ethynylphenylamino)quinazoline (Compound 1)

-

Dissolve 4-chloro-7-isobutoxyquinazoline (1 equivalent) and 3-ethynylaniline (B136080) (1.1 equivalents) in a suitable solvent such as isopropanol.

-

Heat the mixture at reflux for 4 hours.

-

Cool the reaction to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with the solvent and dry to obtain the final product, 7-isobutoxy-4-(3-ethynylphenylamino)quinazoline.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of synthesized compounds against EGFR kinase.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 as a substrate

-

Test compounds dissolved in DMSO

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to a reporter enzyme)

-

Substrate for the reporter enzyme (e.g., a chemiluminescent or fluorescent substrate)

-

96-well microtiter plates

-

-

Assay Procedure:

-

Add the kinase buffer, substrate, and test compound at various concentrations to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding the EGFR kinase and ATP solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection antibody and incubate to allow binding to the phosphorylated substrate.

-

After washing away unbound antibody, add the reporter enzyme substrate.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: EGFR Signaling Pathway Inhibition.

Caption: Synthetic Workflow for 7-Isobutoxy-4-anilinoquinazolines.

Application Notes and Protocols: Electrophilic Reactions of 2-Isobutoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutoxyaniline is an aromatic amine derivative with significant potential as a building block in medicinal chemistry and materials science. The presence of two powerful ortho, para-directing groups—the amino (-NH₂) and the isobutoxy (-OCH₂CH(CH₃)₂) groups—makes the aromatic ring highly activated towards electrophilic substitution. The interplay of these two groups governs the regioselectivity of these reactions. The amino group is a strongly activating, while the isobutoxy group is also an activating, ortho, para-director. Due to steric hindrance from the bulky isobutoxy group, electrophilic attack is generally favored at the para-position (position 4) relative to the amino group. This document provides detailed protocols for various electrophilic reactions involving this compound, offering a guide for synthesizing a diverse range of derivatives.

Directing Effects in Electrophilic Substitution

The amino and isobutoxy groups are both activating and direct incoming electrophiles to the ortho and para positions. In this compound, the primary sites for electrophilic attack are positions 4 and 6. Steric hindrance from the isobutoxy group often makes position 4 the major site of substitution.

Caption: Regioselectivity in the electrophilic substitution of this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for the electrophilic substitution reactions described in this document.

Caption: General workflow for electrophilic aromatic substitution reactions.

Halogenation

Halogenation introduces a halogen atom (Br, I) onto the aromatic ring, typically at the 4-position.

Protocol: Bromination of this compound

This protocol describes the bromination using molecular bromine.

Materials:

-

This compound

-

Acetic acid (glacial)

-

Bromine (Br₂)

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Cool the stirred solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture into a beaker containing ice water.

-

Add saturated sodium bisulfite solution dropwise until the orange color of excess bromine disappears.

-

Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol: Iodination of this compound

This protocol is adapted from a method for iodinating dialkylanilines using molecular iodine.[1][2]

Materials:

-

This compound

-

Molecular iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Sodium thiosulfate (B1220275) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Two-necked round-bottom flask

-

Mechanical stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Equip a two-necked flask with a mechanical stirrer.

-

Add this compound (1.0 eq) and molecular iodine (1.05 eq) to the flask.

-

Add a saturated solution of sodium bicarbonate (approx. 1 L per mole of aniline).

-

Stir the resulting biphasic mixture vigorously for 2-3 hours at room temperature. The disappearance of the iodine color in the organic phase indicates reaction completion.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

| Product Name | Reagents | Expected Major Product Structure | Expected Yield |

| 4-Bromo-2-isobutoxyaniline | Br₂, Acetic Acid | 4-Bromo-2-isobutoxyaniline | 75-90% |

| 4-Iodo-2-isobutoxyaniline | I₂, NaHCO₃ | 4-Iodo-2-isobutoxyaniline | 80-95% |

Diazotization and Azo Coupling

Primary aromatic amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts.[3][4] These salts are electrophiles that can react with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds.[5][6]

Mechanism: Diazotization of this compound

Caption: Mechanism of diazotization followed by azo coupling.

Protocol: Synthesis of an Azo Dye

This protocol is adapted from the synthesis using 2-(hexyloxy)aniline (B1317180) and can be applied to this compound.[5]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Ice

Equipment:

-

Beakers (250 mL)

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and vacuum flask

Procedure: Part A: Diazotization

-

In a 250 mL beaker, combine this compound (10 mmol) with a mixture of concentrated HCl (5 mL) and water (50 mL). Stir until fully dissolved.

-

Cool the beaker in an ice bath to a temperature between 0 and 5 °C.

-

In a separate beaker, dissolve sodium nitrite (10 mmol) in 20 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline solution while maintaining the temperature between 0 and 5 °C with continuous stirring.

-

After the addition is complete, stir the mixture in the ice bath for an additional 20 minutes to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

-

In a separate 250 mL beaker, dissolve 2-naphthol (10 mmol) in 50 mL of a 1 M sodium hydroxide solution.

-

Cool this solution in an ice bath to between 0 and 5 °C.

-

While stirring vigorously, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution. A colored precipitate should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes.

-

Isolate the crude azo dye by vacuum filtration using a Buchner funnel. Wash the solid with cold water and allow it to air dry.

| Reactant 1 | Reactant 2 | Product Name | Expected Yield |

| 2-Isobutoxybenzenediazonium chloride | 2-Naphthol | 1-((2-isobutoxyphenyl)diazenyl)naphthalen-2-ol | 85-95% |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[7][8][9]

Protocol: 4-Formyl-2-isobutoxyaniline

Materials:

-

This compound

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate solution

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser with a drying tube

-

Magnetic stirrer

-

Ice bath and heating mantle

Procedure:

-

In a three-necked flask, add anhydrous DMF (3.0 eq) and cool it to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.2 eq) dropwise with stirring, keeping the temperature below 10 °C.

-

After the addition, stir the mixture at room temperature for 1 hour to form the Vilsmeier reagent.

-

Cool the reagent back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

-

After addition, heat the reaction mixture to reflux (around 40-50 °C) for 3-5 hours. Monitor the reaction by TLC.

-

Cool the mixture to room temperature and then pour it carefully onto crushed ice.

-

Neutralize the solution by adding a cold aqueous solution of sodium acetate.

-

Stir for 30 minutes, then extract the product with DCM.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the resulting aldehyde by column chromatography.

| Product Name | Reagents | Expected Major Product Structure | Expected Yield |

| 4-Formyl-2-isobutoxyaniline | POCl₃, DMF | 4-amino-3-isobutoxybenzaldehyde | 60-75% |

Schiff Base Formation

Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases.[10][11]

Protocol: Synthesis of a Schiff Base from this compound and Benzaldehyde (B42025)

Materials:

-

This compound

-

Benzaldehyde

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add benzaldehyde (1.0 eq) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the mixture to reflux and stir for 2-4 hours. The formation of the product can often be observed as a precipitate.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature, then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

| Reactant 1 | Reactant 2 | Product Name | Expected Yield |

| This compound | Benzaldehyde | (E)-N-benzylidene-2-isobutoxyaniline | >90% |

Summary of Potential Reactions

The following table summarizes various electrophilic reactions applicable to this compound. The provided protocols serve as a starting point for laboratory synthesis and may require optimization.

| Reaction Type | Electrophile/Reagent | Typical Conditions | Expected Major Product |

| Bromination | Br₂ / Acetic Acid | 0 °C to RT | 4-Bromo-2-isobutoxyaniline |

| Iodination | I₂ / NaHCO₃ | RT | 4-Iodo-2-isobutoxyaniline |

| Nitration | HNO₃ / H₂SO₄ | 0 °C | 4-Nitro-2-isobutoxyaniline |

| Sulfonation | Fuming H₂SO₄ | 0 °C to RT | 4-Amino-3-isobutoxybenzenesulfonic acid |

| Acylation | RCOCl / AlCl₃ | 0 °C to Reflux | N-acyl or 4-acyl-2-isobutoxyaniline |

| Formylation | POCl₃ / DMF | Reflux | 4-Formyl-2-isobutoxyaniline |

| Azo Coupling | 1. NaNO₂/HCl; 2. Ar-OH | 0-5 °C | Azo dye |

| Schiff Base | R-CHO / Ethanol | Reflux | N-alkylidene-2-isobutoxyaniline |

*Note on Nitration and Acylation: The amino group is highly susceptible to oxidation by nitric acid and forms a complex with Lewis acids used in Friedel-Crafts acylation. For these reactions, it is often necessary to first protect the amino group, for example, by converting it to an amide (acetanilide derivative), performing the electrophilic substitution, and then deprotecting the amino group.

References

- 1. researchgate.net [researchgate.net]

- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 3. Amine Reactivity [www2.chemistry.msu.edu]

- 4. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. aml.iaamonline.org [aml.iaamonline.org]

- 10. chemijournal.com [chemijournal.com]

- 11. derpharmachemica.com [derpharmachemica.com]

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Isobutoxyaniline as a Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 2-isobutoxyaniline as a key precursor. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. The specific substituents on these rings determine the color, fastness, and other properties of the dye. This compound, with its alkoxy substitution, offers a versatile platform for the synthesis of novel dyes with potential applications in textiles, printing, and as functional molecules in various scientific disciplines.

Introduction to Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:

-

Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid. Nitrous acid is typically generated in situ from sodium nitrite (B80452) in a strong acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting 2-isobutoxybenzenediazonium salt is a reactive electrophile.[1][2]

-

Azo Coupling: The unstable diazonium salt is immediately reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aniline (B41778) derivative. This electrophilic aromatic substitution reaction forms the stable azo dye.[1][3] The choice of coupling partner is critical as it largely determines the final color and properties of the dye.

Data Presentation

The following table summarizes representative quantitative data for azo dyes synthesized from alkoxy-substituted anilines, similar to this compound. The data is illustrative and based on typical values found in the literature for analogous compounds.[4]

| Diazo Component | Coupling Component | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Yield (%) |

| 2-Alkoxyaniline | 1-Naphthol | Ethanol | 470-490 | ~20,000 | 75-85 |

| 2-Alkoxyaniline | 2-Naphthol (B1666908) | Ethanol | 480-500 | ~25,000 | 80-90 |

| 2-Alkoxyaniline | N,N-Dimethylaniline | Ethanol | 410-430 | ~30,000 | 70-80 |

| 2-Alkoxyaniline | Phenol | Ethanol | 350-370 | ~15,000 | 65-75 |

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Diazonium salts are potentially explosive when dry; never attempt to isolate them from the solution.

Protocol 1: Diazotization of this compound

Objective: To prepare a solution of 2-isobutoxybenzenediazonium chloride.

Materials:

-

This compound (1.0 eq)

-

Concentrated Hydrochloric Acid (3.0 eq)

-

Sodium Nitrite (1.1 eq)

-

Distilled Water

-

Ice

-

Starch-iodide paper

Procedure:

-

In a 250 mL beaker, combine 10 mmol of this compound with a mixture of 5 mL of concentrated hydrochloric acid and 50 mL of distilled water.

-

Stir the mixture until the this compound is fully dissolved. Gentle heating may be applied initially, but the solution must be cooled subsequently.

-

Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C.

-

In a separate beaker, prepare a solution of 10 mmol of sodium nitrite in 20 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution with constant, vigorous stirring. Ensure the temperature is maintained between 0 and 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the completion of the diazotization reaction.

-

The completion of the reaction can be confirmed by testing for the presence of excess nitrous acid using starch-iodide paper. A drop of the reaction mixture should produce an immediate blue-black color.

-

The resulting solution contains the 2-isobutoxybenzenediazonium chloride and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

Objective: To synthesize an azo dye by coupling the diazonium salt of this compound with 2-naphthol.

Materials:

-

2-isobutoxybenzenediazonium chloride solution (from Protocol 1)

-

2-Naphthol (1.0 eq)

-

Sodium Hydroxide (B78521) (2.0 eq)

-

Distilled Water

-

Ice

Procedure:

-

In a separate 400 mL beaker, dissolve 10 mmol of 2-naphthol in 50 mL of a 1 M sodium hydroxide solution.

-

Cool this alkaline solution of 2-naphthol in an ice bath to below 5 °C.

-

While stirring vigorously, slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the solid dye with a generous amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.

-

Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Visualizations

Caption: Experimental workflow for the synthesis of an azo dye from this compound.

Caption: Signaling pathway of azo dye synthesis.

References

- 1. US3510470A - Phenyl-azo-analine dyes - Google Patents [patents.google.com]

- 2. EP0240902A2 - Process for the manufacture of azo dyes - Google Patents [patents.google.com]

- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

Application Notes and Protocols for 2-Isobutoxyaniline in Agrochemical Research

A thorough investigation of scientific literature and patent databases reveals no specific, publicly available information on the direct application of 2-isobutoxyaniline as an active ingredient or a key intermediate in the synthesis of commercialized or late-stage developmental agrochemicals. While substituted anilines are a crucial class of intermediates in the agrochemical industry, the specific use of the 2-isobutoxy substituted variant is not documented in the context of herbicidal, fungicidal, or insecticidal research and development.

Therefore, it is not possible to provide detailed application notes, experimental protocols, and quantitative data based on existing research for this specific compound. The following sections, however, provide a hypothetical framework and generalized protocols based on the known applications of structurally similar o-alkoxyanilines and other aniline (B41778) derivatives in agrochemical synthesis. This information is intended to serve as a foundational guide for researchers exploring the potential of this compound.

Hypothetical Application in Fungicide Synthesis: A Carboxamide Analogue

Substituted anilines are key building blocks for a major class of fungicides known as carboxamides, which act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). Well-known fungicides like Boscalid and Bixafen are synthesized from substituted 2-aminobiphenyls. While this compound is not a direct precursor to these, a hypothetical research workflow could explore the synthesis of novel carboxamide fungicides where the this compound moiety serves as a core structural element.

Logical Workflow for Investigating this compound in Fungicide Synthesis

Caption: Hypothetical workflow for the synthesis and screening of a novel carboxamide fungicide using this compound.

Experimental Protocols (Generalized)

The following are generalized protocols that could be adapted for the synthesis and evaluation of agrochemicals derived from this compound.

Protocol 1: Synthesis of a Hypothetical N-(2-isobutoxyphenyl) Carboxamide

Objective: To synthesize a novel carboxamide derivative from this compound for potential fungicidal activity screening. This protocol is based on the general synthesis of anilide fungicides.

Materials:

-

This compound

-

A suitable acid chloride (e.g., 2-chloronicotinoyl chloride, a common building block for SDHI fungicides)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in the anhydrous solvent.

-

Add the non-nucleophilic base (1.1 equivalents) to the solution and stir.

-

Dissolve the acid chloride (1 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-(2-isobutoxyphenyl) carboxamide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Activity Assay

Objective: To evaluate the antifungal activity of a synthesized compound against a target plant pathogen.

Materials:

-

Synthesized N-(2-isobutoxyphenyl) carboxamide

-

A common plant pathogenic fungus (e.g., Botrytis cinerea, Rhizoctonia solani)

-

Potato Dextrose Agar (B569324) (PDA) or a suitable growth medium

-

Sterile petri dishes

-

A commercial fungicide as a positive control (e.g., Boscalid)

-

Solvent for dissolving the compound (e.g., DMSO)

-

Sterile water

Procedure:

-

Prepare a stock solution of the test compound and the positive control in the chosen solvent.

-

Prepare a series of dilutions of the test compound and the positive control in sterile water.

-

Incorporate the different concentrations of the compounds into the molten PDA medium and pour into sterile petri dishes. A control plate should contain only the solvent at the highest concentration used.

-